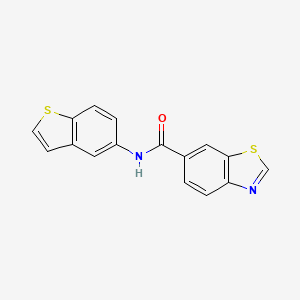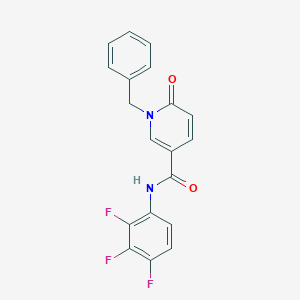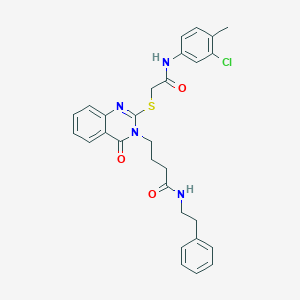![molecular formula C29H29FN4O2 B2592201 5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide CAS No. 1215822-49-3](/img/structure/B2592201.png)
5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, an isopropyl group, a piperazine ring, and a nicotinamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the piperazine ring could impact its solubility in different solvents .科学的研究の応用
a. Kinase Inhibitors: Piperazine-containing compounds have been explored as kinase inhibitors. Their structural versatility allows for optimization of pharmacokinetic properties and interaction with target macromolecules.
b. Receptor Modulators: The piperazine ring serves as a scaffold for arranging pharmacophoric groups in receptor modulators. It contributes to binding affinity and selectivity.
c. Buchwald–Hartwig Amination: Piperazines are commonly used in Buchwald–Hartwig amination reactions, facilitating the synthesis of diverse compounds.
d. Aromatic Nucleophilic Substitution: The piperazine moiety participates in aromatic nucleophilic substitution reactions, leading to the formation of novel derivatives.
e. Reductive Amination: Piperazine-based synthons enable reductive amination, a valuable method for introducing nitrogen-containing functional groups.
f. Finkelstein Alkylation: Piperazines can be alkylated via Finkelstein reactions, expanding their chemical diversity.
g. Amide Bond Formation: The piperazine ring is often involved in amide bond formation, crucial for drug stability and bioavailability.
Antitubercular Research
While the specific compound has not been extensively studied, related piperazine derivatives have shown promise in antitubercular research . Further investigations could explore its potential against Mycobacterium tuberculosis.
Amidoxime Chemistry
Amidoximes, like the one in your compound, have applications beyond drug development. They are studied for environmental purposes (e.g., treating seawater or wastewater) and in polymer science .
作用機序
Target of Action
Compounds with a piperazine moiety are widely employed in drugs and show a wide range of biological and pharmaceutical activity . The indole nucleus is also found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets would depend on the specific structure of the compound and the target. For instance, piperazine derivatives can interact with various receptors and enzymes, altering their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compounds. For example, if the compound targets a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall size and shape of the molecule can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell signaling to inhibiting or promoting the activity of certain enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2/c1-18-7-12-24-23(17-18)26(32-28(35)21-8-10-22(30)11-9-21)27(31-24)29(36)34-15-13-33(14-16-34)25-6-4-5-19(2)20(25)3/h4-12,17,31H,13-16H2,1-3H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXFQXPXSCKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)

![6-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2592124.png)

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)


![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)
![N-isopropyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592136.png)
![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)
![{Methyl[(4-methylphenyl)methyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2592139.png)
![4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2592141.png)